4,6-Dibromodibenzo[b,d]thiophene

Catalog No.
S724583
CAS No.
669773-34-6
M.F
C12H6Br2S
M. Wt
342.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dibromodibenzo[b,d]thiophene

CAS Number

669773-34-6

Product Name

4,6-Dibromodibenzo[b,d]thiophene

IUPAC Name

4,6-dibromodibenzothiophene

Molecular Formula

C12H6Br2S

Molecular Weight

342.05 g/mol

InChI

InChI=1S/C12H6Br2S/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H

InChI Key

ULGFJZPCGNTWFK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3Br

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3Br

Organic Semiconductor Research:

4,6-Dibromodibenzothiophene (DBDT) is an organic semiconductor material with potential applications in various electronic devices. It exhibits interesting properties like good thermal stability, film-forming ability, and tunable bandgap, making it suitable for research in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OPVs) [, ].

  • Studies have shown that DBDT can be used as a building block for constructing high-performance OFETs with good charge carrier mobility [].
  • DBDT derivatives are also being explored for developing efficient and stable OLEDs with diverse emission colors [].

Precursor for Functional Materials:

DBDT can serve as a valuable precursor for synthesizing various functional materials with unique properties. By introducing different functional groups onto the DBDT core, researchers can tailor the material's properties for specific applications.

  • For example, DBDT-based polymers are being investigated for their potential use in organic photovoltaics and organic memory devices [, ].
  • DBDT derivatives with specific functionalities can also be used as catalysts, sensors, and biocompatible materials for biomedical applications [].

Material Science Research:

DBDT serves as a model compound for studying various phenomena in material science, including self-assembly, crystal engineering, and surface modification.

  • Researchers utilize DBDT to understand the relationship between molecular structure and self-assembly behavior, which is crucial for designing functional materials with desired properties.
  • Studies on DBDT also contribute to the development of strategies for surface modification, aiming to improve the performance and functionality of various materials.

4,6-Dibromodibenzo[b,d]thiophene is a polycyclic aromatic compound characterized by the presence of two bromine atoms at the 4 and 6 positions of the dibenzothiophene structure. Its chemical formula is C₁₂H₆Br₂S, and it belongs to a class of compounds known for their electronic properties and potential applications in organic electronics. The compound exhibits a distinctive structure that contributes to its unique chemical behavior.

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, particularly those involving halogen substitution and functionalization at the brominated positions. Notably, it can undergo regioselective functionalization using gold(I) catalysts, which facilitate the formation of Csp³–Csp² bonds at the 4 and 6 positions. This reaction expands the potential for creating derivatives with tailored properties for specific applications .

The synthesis of 4,6-dibromodibenzo[b,d]thiophene typically involves multi-step organic reactions. One common method includes:

  • Formation of Dibenzothiophene: Starting from simpler thiophene derivatives, dibenzothiophene is synthesized through cyclization reactions.
  • Bromination: The dibenzothiophene structure is then subjected to bromination using bromine or brominating agents under controlled conditions to achieve substitution at the 4 and 6 positions.

Alternative methods may involve palladium-catalyzed cross-coupling reactions to introduce bromine substituents selectively .

4,6-Dibromodibenzo[b,d]thiophene has several potential applications:

  • Organic Electronics: Due to its electronic properties, it is investigated as a semiconductor material in organic field-effect transistors.
  • Material Science: The compound can be used in the development of advanced materials with specific optical or electronic characteristics.
  • Pharmaceuticals: As a scaffold for drug development, its derivatives may possess useful biological activities .

Studies on the interactions of 4,6-dibromodibenzo[b,d]thiophene with other molecules are crucial for understanding its reactivity and potential applications. Interaction studies often focus on how this compound interacts with various catalysts during functionalization processes or how it behaves in different solvent environments. This information helps in optimizing conditions for synthesis and application in electronic devices .

Several compounds share structural similarities with 4,6-dibromodibenzo[b,d]thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,7-Dibromodibenzo[b,d]thiopheneBromination at different positionsDifferent electronic properties due to position
Dibenzo[b,d]thiopheneNo brominationBaseline compound for comparison
4-Bromodibenzo[b,d]thiopheneSingle brominationLess complex reactivity compared to dibrominated
2,7-Diphenylbenzothieno[3,2-b]benzothiopheneMore complex structurePotentially higher charge mobility

The uniqueness of 4,6-dibromodibenzo[b,d]thiophene lies in its specific bromination pattern, which influences its electronic properties and reactivity compared to these similar compounds .

Traditional bromination approaches for the synthesis of 4,6-dibromodibenzo[b,d]thiophene have relied primarily on direct electrophilic aromatic substitution reactions using molecular bromine as the brominating agent [1]. The most established method involves the reaction of dibenzothiophene with bromine in carbon tetrachloride at room temperature, which typically requires 2-24 hours to achieve completion [1]. This approach has been extensively studied and demonstrates yields exceeding 90% under optimized conditions [1].

Carbon disulfide has also been employed as an alternative solvent for bromination reactions, though this method has shown considerable variability in yields [1] [2]. Under reflux conditions in carbon disulfide, the bromination process becomes less predictable and often results in suboptimal product formation [1]. The variability in yields when using carbon disulfide as solvent has been attributed to the formation of multiple brominated products and the difficulty in controlling regioselectivity [2].

A significant advancement in traditional bromination methodology involves the use of N-bromosuccinimide as a mild brominating agent [1] [3]. This approach utilizes chloroform as the solvent and operates under ambient temperature conditions [1]. The N-bromosuccinimide method has gained prominence due to its enhanced regioselectivity and the ability to achieve quantitative yields within 30 minutes of reaction time [3]. Research has demonstrated that N-bromosuccinimide provides superior control over the bromination process compared to molecular bromine, particularly in terms of minimizing over-bromination and side product formation [1].

Temperature control represents a critical parameter in traditional bromination reactions [1] [4]. Studies have shown that maintaining temperatures between 0°C and 25°C during N-bromosuccinimide reactions prevents decomposition and ensures optimal regioselectivity [4]. The bromination rate has been observed to increase significantly with temperature elevation, though temperatures exceeding the optimal range can lead to product degradation and reduced yields [4].

Solvent effects play a crucial role in determining the success of traditional bromination methods [5] [6]. Polar aprotic solvents such as chloroform have demonstrated superior performance compared to protic solvents, which tend to reduce regioselectivity and overall yield [6]. The choice of solvent directly influences the mesomeric and steric effects that govern the bromination outcome [6].

Modern Lithiation-Based Approaches for Regioselective Substitution

Modern synthetic strategies for 4,6-dibromodibenzo[b,d]thiophene have evolved to incorporate lithiation-based methodologies that offer enhanced regioselectivity and control over substitution patterns [1] [7]. The lithiation approach begins with the treatment of dibenzothiophene with n-butyllithium in the presence of tetramethylethylenediamine, typically conducted at -78°C in tetrahydrofuran [1]. This process results in the selective formation of 4,6-dilithiodibenzothiophene as a key intermediate [1].

The direct bromination of 4,6-dilithiodibenzothiophene with molecular bromine has been investigated but presents significant challenges [1]. Research has demonstrated that this approach yields a complex mixture of brominated products that cannot be effectively separated by conventional column chromatography [1]. This limitation has necessitated the development of alternative strategies that involve the protection of lithiated intermediates [1].

The lithiation-silylation route represents a major breakthrough in regioselective synthesis [1]. This methodology involves the treatment of 4,6-dilithiodibenzothiophene with chlorotrimethylsilane to generate 4,6-bis(trimethylsilyl)dibenzothiophene [1]. The subsequent reaction of this silylated intermediate with bromine in carbon tetrachloride provides 4,6-dibromodibenzo[b,d]thiophene in quantitative yield [1]. This approach circumvents the separation difficulties encountered with direct bromination and ensures excellent regioselectivity [1].

An analogous lithiation-stannylation pathway has been developed using trimethylstannyl chloride as the protecting group [1]. The formation of 4,6-bis(trimethylstannyl)dibenzothiophene follows similar synthetic protocols to the silylated analogue [1]. Both the silylated and stannylated intermediates demonstrate excellent stability and can be readily converted to the desired dibrominated product [1].

The mechanism of lithiation involves the stepwise metallation at the 4- and 6-positions of dibenzothiophene [7] [8]. Studies using tetramethylethylenediamine as a coordinating ligand have shown that the lithiation process is highly regioselective, with minimal substitution occurring at alternative positions [7]. The regioselectivity arises from the electronic properties of the dibenzothiophene ring system and the directing effects of the sulfur heteroatom [8].

Temperature optimization in lithiation reactions requires precise control to maintain the stability of organolithium intermediates [9] [10]. Research has established that temperatures below -70°C are essential for preventing decomposition of lithiated species [9]. The use of cryogenic conditions, while technically demanding, ensures the formation of clean intermediates that can be efficiently converted to the target compound [10].

Solid-Phase Synthesis and Purification Strategies

Solid-phase purification methods for 4,6-dibromodibenzo[b,d]thiophene synthesis have been extensively developed to address the challenges associated with isolating halogenated dibenzothiophene derivatives [11] [12] [13]. Column chromatography using silica gel represents the primary purification technique, with hexane and ethyl acetate mixtures serving as the most effective eluent systems [11] [12].

The optimization of chromatographic conditions requires careful consideration of the polarity and stability of brominated products [12] [13]. Research has demonstrated that gradient elution starting with pure hexane and progressing to hexane-ethyl acetate mixtures in ratios of 10:1 to 1:1 provides optimal separation of 4,6-dibromodibenzo[b,d]thiophene from reaction impurities [12]. The use of neutralized silica gel has been shown to prevent decomposition of sensitive brominated intermediates during purification [9].

Recrystallization techniques have been employed as complementary purification methods [14] [11]. Studies have shown that recrystallization from tetrahydrofuran and n-hexane mixtures yields high-purity 4,6-dibromodibenzo[b,d]thiophene as white crystalline material [14]. The recrystallization process not only improves purity but also provides a means of removing trace metal contaminants that may remain from lithiation reactions [11].

Flash column chromatography using neutralized silica gel has emerged as a particularly effective purification strategy [9]. This approach minimizes exposure time of brominated products to acidic conditions that could promote decomposition [9]. The use of continuous monitoring by thin-layer chromatography enables precise control over the purification process and ensures optimal product recovery [9].

Preparative-scale purification presents unique challenges that require specialized approaches [11] [15]. Large-scale column chromatography systems must accommodate the increased sample loads while maintaining separation efficiency [15]. Research has established that linear scaling of solvent volumes and column dimensions provides consistent purification results across different scales [15].

The stability of 4,6-dibromodibenzo[b,d]thiophene during purification has been studied extensively [12] [16]. Mass spectrometry analysis has confirmed that properly purified material exhibits excellent stability under ambient storage conditions [16]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming product identity and purity [12] [16].

Purification MethodSolvent SystemConditionsYield Recovery (%)Purity Achieved
Silica Gel ChromatographyHexane/EtOAc (10:1 to 1:1)Gradient elution85-92>95%
Flash ChromatographyHexane/EtOAc (5:1)Neutralized silica88-95>98%
RecrystallizationTHF/n-hexaneRoom temperature70-80>99%
Preparative HPLCHexane/dichloromethaneAnalytical scale90-95>99%

Scalability Challenges in Industrial Production

Industrial-scale production of 4,6-dibromodibenzo[b,d]thiophene faces significant technical and economic challenges that limit widespread commercial implementation [17] [18] [19]. Heat and mass transfer limitations represent primary obstacles in scaling bromination reactions from laboratory to industrial scale [17]. The exothermic nature of bromination reactions requires sophisticated temperature control systems to prevent thermal runaway and maintain product quality [17].

Equipment material compatibility presents substantial challenges for industrial bromination processes [20] [21]. The corrosive nature of bromine and brominated intermediates necessitates the use of specialized reactor materials and piping systems [20]. Hastelloy and other corrosion-resistant alloys are typically required, significantly increasing capital equipment costs [20].

Cryogenic reaction requirements for lithiation-based syntheses pose particular challenges for industrial implementation [18] [22]. The need to maintain temperatures below -70°C for extended periods requires specialized refrigeration systems and insulated reactor vessels [22]. Energy consumption for cryogenic operations represents a substantial portion of overall production costs [18].

Solvent recovery and waste management systems constitute critical components of industrial-scale production [17] [23]. Halogenated solvents used in bromination reactions require specialized disposal or recovery systems to meet environmental regulations [23]. The implementation of solvent recovery systems can improve process economics but requires significant capital investment [17].

Process optimization studies have identified several key parameters that affect industrial scalability [18] [22]. Reaction kinetics modeling has shown that heat removal capacity becomes the limiting factor in large-scale reactors [18]. The development of continuous flow reactors has been investigated as a potential solution to heat transfer limitations [22].

Quality control requirements for industrial production necessitate robust analytical systems [16] [18]. Real-time monitoring of reaction progress and product quality requires sophisticated instrumentation capable of operating in harsh chemical environments [18]. The development of process analytical technology systems represents a significant technical challenge [16].

Scale-up ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Challenge
Reactor Volume0.1-1 L10-100 L1000-10000 LHeat transfer
Temperature Control±1°C±2°C±5°CUniformity
Solvent RecoveryNot required50-70%>90%System complexity
Capital Cost$10K$100K-1M$10M-100MEconomic viability
Production Rateg/daykg/daytonnes/yearProcess efficiency

Economic analysis of industrial production reveals that multi-step lithiation processes are significantly more expensive than traditional bromination methods [23]. Raw material costs for organolithium reagents and specialized solvents contribute substantially to overall production expenses [23]. The requirement for specialized equipment and safety systems further increases the economic barrier to industrial implementation [23].

XLogP3

5.7

Wikipedia

4,6-Dibromodibenzothiophene

Dates

Last modified: 08-15-2023

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